(S)-3-((R)-5-Oxopyrrolidine-2-carbonyl)thiazolidine-4-carboxylic acid
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Overview
Description
“(S)-3-(®-5-Oxopyrrolidine-2-carbonyl)thiazolidine-4-carboxylic acid” is a pharmacophoric motif decorated with supramolecular functionalities . It has been designed for potential interaction with biological targets . The main insights of this work include the correlation of supra functionalities of this compound with its binding ability to proteins leading to the modulation of their structure and bioactivity . This is seen as a promising perspective in the field of cellular protection from oxidative stress .
Synthesis Analysis
New dipeptides, which are structural analogues of known immunomodulating agents, were prepared by stereospecific condensation between 2-substituted thiazolidine-4-carboxylate esters with N-substituted L-proline or L-thiaproline .Molecular Structure Analysis
The structure of these compounds has been elucidated by a combination of NMR methods and X-ray analysis . In addition, NMR measurements on dipeptides indicated the presence of S-cis and S-trans conformers around the amide bonds .Chemical Reactions Analysis
The compound has shown considerable interaction with proteins such as bovine serum albumin (BSA) and bovine liver catalase (BLC) . It efficiently triggers favorable structural changes in BLC, thereby enhancing its enzyme activity in a dose-dependent manner .Scientific Research Applications
Synthesis and Biological Research
- N-acyl-thiazolidine-4-carboxylic Acid Derivatives : Synthesized compounds, including derivatives of thiazolidine-4-carboxylic acid, have shown significant influence on learning and memory in experimental animals, indicating potential applications in neuroscience and pharmacology. These compounds appear capable of affecting the central cholinergic system (Krichevskii et al., 2007).
Molecular Diversity and Synthesis Techniques
- Pyrrolo[3,4-a]pyrrolizines and Related Compounds : A study demonstrated the synthesis of functionalized pyrrolo[3,4-a]pyrrolizines, pyrrolo[1,2-c]thiazoles, and other related compounds from α-amino acids, showcasing the chemical versatility and potential for creating bioactive molecules with diverse applications (Chen et al., 2016).
Structural Analysis and Characterization
- Crystal Structure of L-2-oxothiazolidine-4-carboxylic Acid : The crystal structure analysis of L-2-oxothiazolidine-4-carboxylic acid provides insights into the compound's molecular conformation, which is crucial for understanding its reactivity and interactions in various chemical and biological contexts (Ramasubbu & Parthasarathy, 2009).
Antioxidant and Antitumor Evaluation
- New Thiazolidine and Thiazolidinone Derivatives : Research into thiazolidine and thiazolidinone derivatives has shown promising antioxidant and antitumor activities, suggesting these compounds' potential for developing new therapeutic agents (Gouda & Abu‐Hashem, 2011).
Supramolecular Aggregation
- Bioactive Thiazolidine-4-carboxylic Acid Derivatives : A study on the supramolecular aggregation behavior of thiazolidine-4-carboxylic acid derivatives highlighted their potential in forming biocompatible supramolecular assemblies, which could be utilized in gas storage, biosensing, and catalysis (Jagtap et al., 2018).
Mechanism of Action
Target of Action
The primary targets of this compound are proteins such as bovine serum albumin (BSA) and bovine liver catalase (BLC) . These proteins play crucial roles in various biological processes, including oxidative stress regulation .
Mode of Action
The compound interacts with its targets (BSA and BLC) through binding, leading to modulation of their structure and bioactivity . This interaction triggers favorable structural changes in BLC, thereby enhancing its enzyme activity in a dose-dependent manner .
Biochemical Pathways
The compound’s interaction with BLC enhances the enzyme’s activity, which plays a vital role in the biochemical pathway of oxidative stress regulation . By enhancing catalase activity, the compound helps attenuate cellular oxidative stress .
Result of Action
The compound’s action results in the mitigation of oxidative stress. It has been found to inhibit apoptotic cell death induced by oxidative stress . Furthermore, treatment with the compound was found to mitigate the inhibition of A549 cell proliferation in the presence of high concentrations of vitamin C .
Action Environment
It’s worth noting that the compound’s efficacy in mitigating oxidative stress suggests it may perform well under conditions of high oxidative stress .
Biochemical Analysis
Biochemical Properties
(S)-3-(®-5-Oxopyrrolidine-2-carbonyl)thiazolidine-4-carboxylic acid plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. This compound has been shown to interact with enzymes such as catalase and bovine serum albumin. The interaction with catalase enhances its activity, which is crucial for mitigating oxidative stress in cells . The binding constants of (S)-3-(®-5-Oxopyrrolidine-2-carbonyl)thiazolidine-4-carboxylic acid with catalase and bovine serum albumin indicate a strong interaction, leading to favorable structural changes in these proteins .
Cellular Effects
The effects of (S)-3-(®-5-Oxopyrrolidine-2-carbonyl)thiazolidine-4-carboxylic acid on various cell types and cellular processes are profound. This compound has been observed to attenuate oxidative stress in cells by enhancing catalase activity, thereby protecting cells from oxidative damage . Additionally, it has been shown to inhibit apoptotic cell death induced by oxidative stress, as demonstrated by the cleavage status of poly (ADP-ribose) polymerase . These effects suggest that (S)-3-(®-5-Oxopyrrolidine-2-carbonyl)thiazolidine-4-carboxylic acid plays a protective role in cellular function and survival.
Molecular Mechanism
At the molecular level, (S)-3-(®-5-Oxopyrrolidine-2-carbonyl)thiazolidine-4-carboxylic acid exerts its effects through binding interactions with biomolecules. The compound binds to catalase and bovine serum albumin, leading to structural changes that enhance enzyme activity . The binding interactions are characterized by significant binding constants, indicating a strong affinity between the compound and the proteins . These interactions result in increased substrate availability for catalase, thereby enhancing its activity and reducing oxidative stress in cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (S)-3-(®-5-Oxopyrrolidine-2-carbonyl)thiazolidine-4-carboxylic acid have been studied over time. The compound has shown stability and sustained activity in enhancing catalase activity and protecting cells from oxidative stress . Long-term studies have demonstrated that the compound maintains its protective effects on cellular function, suggesting its potential for therapeutic applications .
Dosage Effects in Animal Models
The effects of (S)-3-(®-5-Oxopyrrolidine-2-carbonyl)thiazolidine-4-carboxylic acid vary with different dosages in animal models. Studies have shown that the compound exhibits a dose-dependent enhancement of catalase activity, with higher doses leading to greater protective effects against oxidative stress . At very high doses, there may be potential toxic or adverse effects, which necessitates careful dosage optimization in therapeutic applications .
Metabolic Pathways
(S)-3-(®-5-Oxopyrrolidine-2-carbonyl)thiazolidine-4-carboxylic acid is involved in metabolic pathways related to oxidative stress and enzyme regulation. The compound interacts with catalase, an enzyme crucial for the breakdown of hydrogen peroxide, a reactive oxygen species . By enhancing catalase activity, the compound helps in reducing oxidative stress and maintaining cellular redox balance .
Transport and Distribution
Within cells and tissues, (S)-3-(®-5-Oxopyrrolidine-2-carbonyl)thiazolidine-4-carboxylic acid is transported and distributed through interactions with transporters and binding proteins. The compound’s strong binding affinity to bovine serum albumin suggests that it may be efficiently transported in the bloodstream and distributed to various tissues . This distribution is essential for its protective effects against oxidative stress in different cellular environments .
Subcellular Localization
The subcellular localization of (S)-3-(®-5-Oxopyrrolidine-2-carbonyl)thiazolidine-4-carboxylic acid is primarily within cellular compartments where oxidative stress is prevalent. The compound’s interaction with catalase suggests its localization in peroxisomes, where catalase is predominantly found . This localization is crucial for its role in enhancing catalase activity and protecting cells from oxidative damage .
properties
IUPAC Name |
(4S)-3-[(2R)-5-oxopyrrolidine-2-carbonyl]-1,3-thiazolidine-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4S/c12-7-2-1-5(10-7)8(13)11-4-16-3-6(11)9(14)15/h5-6H,1-4H2,(H,10,12)(H,14,15)/t5-,6-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUTKICFRNVKFRG-PHDIDXHHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1C(=O)N2CSCC2C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N[C@H]1C(=O)N2CSC[C@@H]2C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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